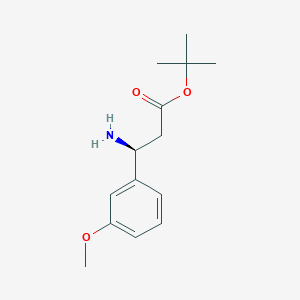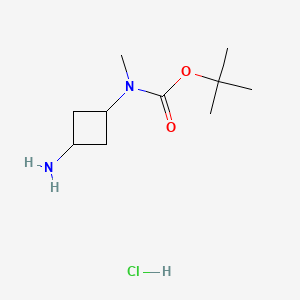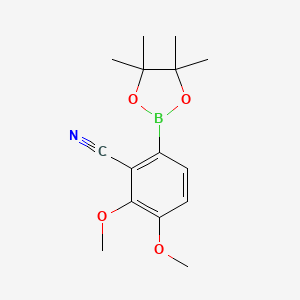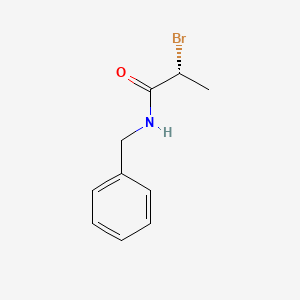![molecular formula C13H18BrFN2O B13900762 3-Bromo-2-fluoro-6-[3-(1-piperidinyl)propoxy]pyridine](/img/structure/B13900762.png)
3-Bromo-2-fluoro-6-[3-(1-piperidinyl)propoxy]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-fluoro-6-[3-(1-piperidinyl)propoxy]pyridine is a fluorinated pyridine derivative. This compound is of interest due to its unique chemical structure, which includes a bromine atom, a fluorine atom, and a piperidine ring. These features make it a valuable building block in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-fluoro-6-[3-(1-piperidinyl)propoxy]pyridine typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the selection of appropriate solvents and reagents is crucial to ensure the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2-fluoro-6-[3-(1-piperidinyl)propoxy]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
3-Bromo-2-fluoro-6-[3-(1-piperidinyl)propoxy]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Bromo-2-fluoro-6-[3-(1-piperidinyl)propoxy]pyridine involves its interaction with specific molecular targets. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors. Additionally, the piperidine ring can interact with various biological pathways, leading to specific physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-6-fluoropyridine: Another fluorinated pyridine derivative with similar chemical properties.
3-Fluoro-4-aminopyridine: A compound with a fluorine atom and an amino group, used in different research applications.
Uniqueness
3-Bromo-2-fluoro-6-[3-(1-piperidinyl)propoxy]pyridine is unique due to its combination of a bromine atom, a fluorine atom, and a piperidine ring. This unique structure provides distinct chemical and biological properties, making it valuable in various fields of research and industry.
Propriétés
Formule moléculaire |
C13H18BrFN2O |
|---|---|
Poids moléculaire |
317.20 g/mol |
Nom IUPAC |
3-bromo-2-fluoro-6-(3-piperidin-1-ylpropoxy)pyridine |
InChI |
InChI=1S/C13H18BrFN2O/c14-11-5-6-12(16-13(11)15)18-10-4-9-17-7-2-1-3-8-17/h5-6H,1-4,7-10H2 |
Clé InChI |
TUGBHIWLWHAZHV-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CCCOC2=NC(=C(C=C2)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


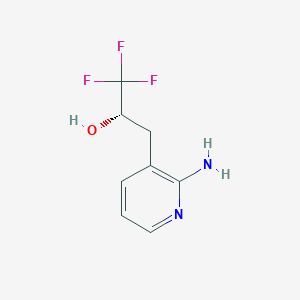

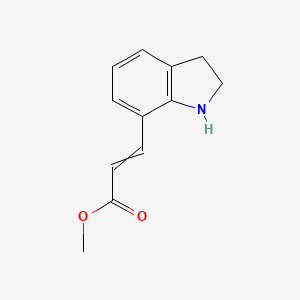
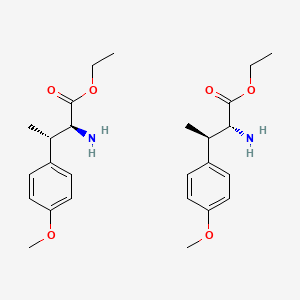

![2-(3,5-Bis(trifluoromethyl)phenyl)-9-bromo-4,5a,6,10b-tetrahydroindeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B13900705.png)

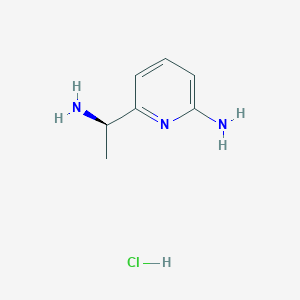
![[(3R,4S)-4-aminotetrahydropyran-3-yl] acetate;hydrochloride](/img/structure/B13900732.png)
